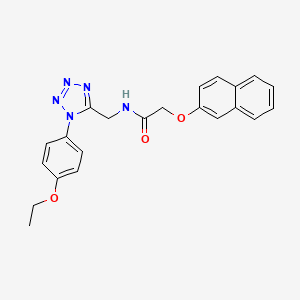

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS: 941999-89-9) is a synthetic organic compound with the molecular formula C₂₂H₂₁N₅O₃ and a molecular weight of 403.4 g/mol . Its structure comprises three key moieties:

- A 1-(4-ethoxyphenyl)-1H-tetrazole ring, where the ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity and electronic stability.

- A methylene (–CH₂–) bridge linking the tetrazole to an acetamide backbone.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-2-29-19-11-8-18(9-12-19)27-21(24-25-26-27)14-23-22(28)15-30-20-10-7-16-5-3-4-6-17(16)13-20/h3-13H,2,14-15H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIOXQCRDSHNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrazole intermediate.

Formation of the Naphthalen-2-yloxy Moiety: The naphthalen-2-yloxy group can be synthesized by reacting naphthol with an appropriate alkylating agent.

Final Coupling Reaction: The final step involves coupling the tetrazole intermediate with the naphthalen-2-yloxy acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and spectral differences between the target compound and analogous derivatives:

Key Observations:

Thiazolidinones (e.g., compound in ) introduce a sulfur atom and a ketone, altering electronic properties and reactivity.

Chloro () and ethoxy () substituents on the phenyl ring modulate electron density, with chloro being electron-withdrawing and ethoxy electron-donating.

Synthetic Routes :

- Triazole derivatives () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while tetrazoles () likely involve [2+3] cycloaddition of nitriles with sodium azide.

Spectral Distinctions :

- IR : Amide C=O stretches are consistent (~1670–1680 cm⁻¹) across analogs.

- ¹H NMR : Ethoxy groups (δ 1.4 ppm in ) and naphthalene protons (δ 7.2–8.4 ppm) are key identifiers. Triazole/tetrazole protons appear in distinct regions (δ 8.3–8.4 ppm for triazole vs. δ 5.3–5.5 ppm for tetrazole methylene ).

Research Implications and Limitations

While structural and synthetic comparisons are well-supported by evidence, pharmacological data (e.g., binding affinity, toxicity) for these compounds are absent. Further studies should explore:

- Structure-Activity Relationships (SAR) : Impact of heterocycle choice (tetrazole vs. triazole) on target selectivity.

- Metabolic Stability : Role of ethoxy vs. chloro substituents in modulating cytochrome P450 interactions.

- Synthetic Scalability : Feasibility of large-scale production using methods like CuAAC or azide cycloaddition .

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its role in biological activity.

- Ethoxyphenyl Group : Enhances lipophilicity and potential interaction with biological targets.

- Naphthalenoxy Acetamide Moiety : Provides additional functional groups that may influence binding affinity and specificity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 328.38 g/mol |

This compound is believed to exert its biological effects through:

- Enzyme Inhibition : The tetrazole moiety can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors involved in signal transduction pathways, influencing cellular responses.

Therapeutic Potential

Research indicates that this compound has potential applications in treating:

- Cancer : Initial studies suggest it may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

- Inflammatory Disorders : Its anti-inflammatory properties are being explored, particularly in conditions like rheumatoid arthritis.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent effect.

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines, suggesting its role as a potential anti-inflammatory agent.

- Cellular Mechanisms : Further research highlighted that the compound affects the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide | Methoxy group instead of ethoxy | Lower anticancer efficacy |

| N-(4-ethoxyphenyl)-N'-(tetrazol-5-yl)methylurea | Lacks naphthalene moiety | Reduced receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.